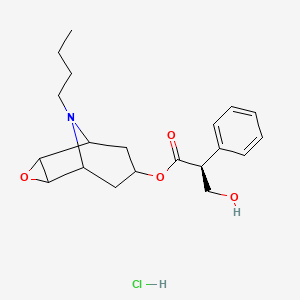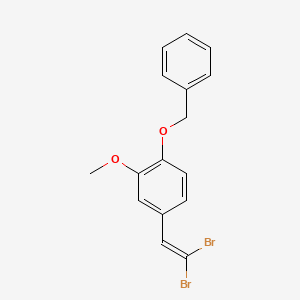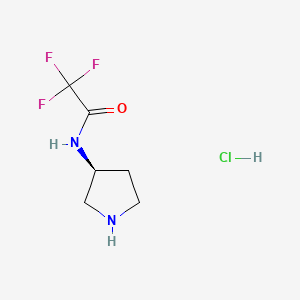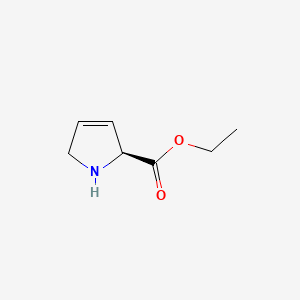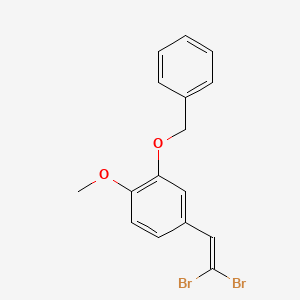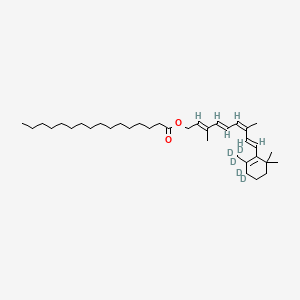
9-cis-Retinyl Palmitate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-Retinyl Palmitate-d5 is a deuterated form of 9-cis-Retinyl Palmitate, a derivative of vitamin A. This compound is primarily used in biochemical research, particularly in studies involving retinoid metabolism and signaling pathways. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinyl Palmitate-d5 involves the esterification of 9-cis-retinol with palmitic acid. The deuterium labeling is typically introduced during the synthesis of 9-cis-retinol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) is commonly used for purification and quality control.
化学反应分析
Types of Reactions
9-cis-Retinyl Palmitate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-cis-retinoic acid.
Isomerization: Exposure to light or heat can cause isomerization to other retinyl palmitate isomers.
Hydrolysis: It can be hydrolyzed to yield 9-cis-retinol and palmitic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Isomerization: This reaction can occur under ambient conditions but is accelerated by light and heat.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products
Oxidation: 9-cis-retinoic acid.
Isomerization: Various cis and trans isomers of retinyl palmitate.
Hydrolysis: 9-cis-retinol and palmitic acid.
科学研究应用
9-cis-Retinyl Palmitate-d5 is widely used in scientific research due to its role in retinoid metabolism and signaling. Some key applications include:
Chemistry: Used as a standard in analytical methods such as HPLC and mass spectrometry.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetic products due to its stability and efficacy as a vitamin A derivative.
作用机制
9-cis-Retinyl Palmitate-d5 exerts its effects through its conversion to 9-cis-retinoic acid, which binds to retinoid X receptors (RXRs). This binding activates RXR-mediated transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The deuterium labeling does not significantly alter the biological activity but allows for more precise tracking in metabolic studies.
相似化合物的比较
Similar Compounds
All-trans-Retinyl Palmitate: Another ester of retinol, commonly used in cosmetics and supplements.
9-cis-Retinoic Acid: The active metabolite of 9-cis-Retinyl Palmitate, used in research and therapy.
All-trans-Retinoic Acid: A widely studied retinoid with applications in dermatology and oncology.
Uniqueness
9-cis-Retinyl Palmitate-d5 is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research settings where precise tracking of metabolic pathways is crucial.
属性
IUPAC Name |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+/i4D3,24D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-HXKGZMFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCC)/C)\C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
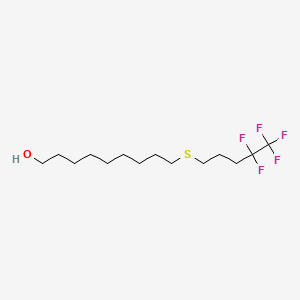

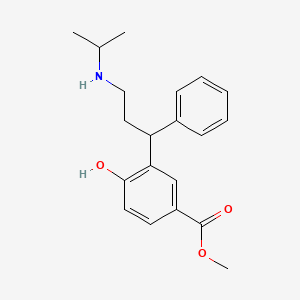
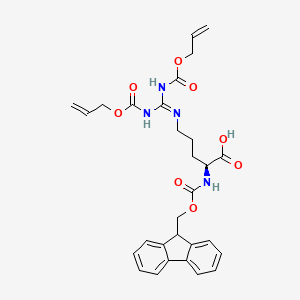
![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
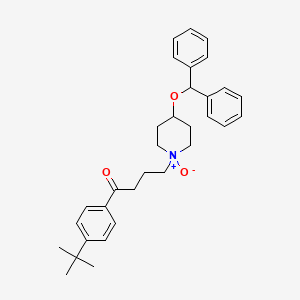
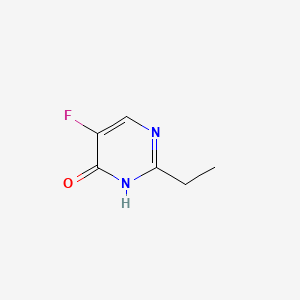
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
